2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-n-Butylbiphenyl-4’-yl)-4-(2-hydroxyphenyl)thiazole is a synthetic organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-n-Butylbiphenyl-4’-yl)-4-(2-hydroxyphenyl)thiazole typically involves the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and an alkylboronic acid.
Thiazole Ring Formation: The thiazole ring can be formed by reacting the biphenyl intermediate with a suitable thioamide and an α-haloketone under basic conditions.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction followed by reduction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-n-Butylbiphenyl-4’-yl)-4-(2-hydroxyphenyl)thiazole can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under certain conditions.
Substitution: The biphenyl and hydroxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while substitution reactions could introduce various functional groups onto the biphenyl or hydroxyphenyl moieties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.
Industry: Use in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-n-Butylbiphenyl-4’-yl)-4-(2-hydroxyphenyl)thiazole would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: A simpler thiazole derivative with a phenyl group.
4-Phenyl-2-thiazolamine: Another thiazole derivative with an amino group.
2-(4-Methylbiphenyl-4’-yl)-4-(2-hydroxyphenyl)thiazole: A closely related compound with a methyl group instead of a butyl group.
Uniqueness
2-(4-n-Butylbiphenyl-4’-yl)-4-(2-hydroxyphenyl)thiazole is unique due to the presence of both a biphenyl group and a hydroxyphenyl group, which may confer distinct chemical and biological properties compared to other thiazole derivatives.
Properties
IUPAC Name |
2-[2-[4-(4-butylphenyl)phenyl]-1,3-thiazol-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NOS/c1-2-3-6-18-9-11-19(12-10-18)20-13-15-21(16-14-20)25-26-23(17-28-25)22-7-4-5-8-24(22)27/h4-5,7-17,27H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEMCIAKEVGOCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.